3,3',4,4'-Tetrachlorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

18.0X10-2 MG/L WATER

Synonyms

Canonical SMILES

Environmental Science and Pollution Research

Field: Environmental Science

Application: The study investigated the effect of the composition and microstructure of humic acid on the sorption of PCB77.

Microchimica Acta

Field: Biochemistry

EPA

Field: Toxicology

Application: The study investigated the biochemical effects of PCB77 in rats.

Methods: Rats were treated with 14C-TCB.

Pubfacts

Field: Chemistry

Application: The study developed a novel signal amplification strategy for the photoelectrochemical detection of PCB77 in fish.

Flame Retardants

Field: Material Science

Application: PCB77 is used in a variety of applications as flame retardants.

Insulation and Lubrication

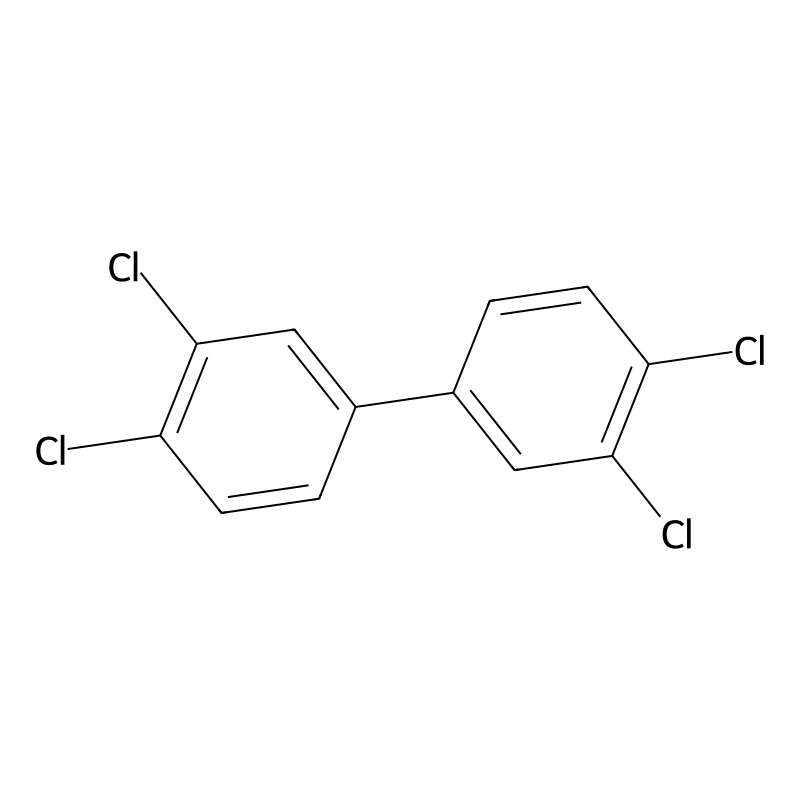

3,3',4,4'-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that consist of biphenyl with multiple chlorine atoms attached. Specifically, this compound has four chlorine atoms substituted at the 3 and 4 positions on both phenyl rings, giving it the chemical formula and a molecular weight of approximately 291.988 g/mol . It is also known by other names such as PCB 77 and 4-CB .

PCB 77 is believed to exert its effects through a mechanism similar to dioxins. It can bind to the aryl hydrocarbon receptor (AhR), a cellular protein that regulates the expression of various genes involved in detoxification, cell proliferation, and immune function []. Activation of the AhR by PCB 77 can disrupt these processes and lead to adverse health outcomes.

PCB 77 is classified as a persistent organic pollutant (POP) due to its environmental persistence and potential for bioaccumulation []. Studies have shown that exposure to PCBs, including PCB 77, can cause a variety of health problems in humans and wildlife, including:

- Cancer: PCBs are classified as probable carcinogens by the International Agency for Research on Cancer (IARC) [].

- Developmental and reproductive effects: Exposure to PCBs during pregnancy can harm fetal development and impair fertility [].

- Immune system effects: PCBs can suppress the immune system, making individuals more susceptible to infections [].

- Dechlorination: This process can occur under anaerobic conditions or through photolytic degradation, leading to the formation of less chlorinated biphenyls or biphenyl itself.

- Hydroxylation: Microbial metabolism can lead to hydroxylated metabolites, such as 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl .

- Oxidation: The compound can be oxidized by various environmental factors or biological systems, which can alter its toxicity and persistence in the environment.

3,3',4,4'-Tetrachlorobiphenyl exhibits significant biological activity, primarily as an environmental contaminant. It is known for its persistence in the environment and potential to bioaccumulate in living organisms. Studies indicate that PCBs can disrupt endocrine functions and may have carcinogenic properties . The compound has been shown to affect various biological systems, including:

- Endocrine disruption: It can mimic or interfere with hormones in wildlife and humans.

- Toxicity: Exposure to PCBs has been linked to adverse health effects such as immune system suppression and reproductive issues.

The synthesis of 3,3',4,4'-tetrachlorobiphenyl typically involves chlorination of biphenyl. Common methods include:

- Direct Chlorination: Biphenyl is reacted with chlorine gas in the presence of a catalyst under controlled conditions to ensure selective chlorination at the desired positions.

- Electrophilic Aromatic Substitution: This method utilizes electrophiles to introduce chlorine into specific positions on the biphenyl structure.

These methods require careful control of reaction conditions to produce high yields of the desired tetrachlorobiphenyl while minimizing by-products.

Although the use of polychlorinated biphenyls has been largely restricted due to their environmental impact, 3,3',4,4'-tetrachlorobiphenyl has been studied for various applications:

- Research: It serves as a reference compound in environmental studies and toxicology.

- Analytical Chemistry: Used in developing analytical methods for detecting PCBs in environmental samples.

- Bioremediation Studies: Investigated for its biodegradation pathways by certain plant species and microorganisms .

Research on interaction studies focuses on how 3,3',4,4'-tetrachlorobiphenyl interacts with biological systems and environmental matrices. Key findings include:

- Microbial Metabolism: Certain bacteria can metabolize this compound, leading to its breakdown into less harmful substances.

- Plant Uptake: Studies have shown that specific plant species can uptake and transform this compound through enzymatic processes .

These interactions are crucial for understanding its fate in the environment and potential remediation strategies.

Several compounds share structural similarities with 3,3',4,4'-tetrachlorobiphenyl. Here are some notable examples:

| Compound Name | Chlorine Substitution Pattern | Unique Features |

|---|---|---|

| 2,2',5,5'-Tetrachlorobiphenyl | Substituted at different positions | Less persistent than 3,3',4,4'-tetrachlorobiphenyl |

| 3,3',5-Trichlorobiphenyl | Fewer chlorine atoms | Lower toxicity profile compared to tetrachlorobiphenyl |

| 2,2',4-Trichlorobiphenyl | Different substitution pattern | Similar applications but lower bioaccumulation potential |

The uniqueness of 3,3',4,4'-tetrachlorobiphenyl lies in its specific chlorination pattern that contributes to its distinct biological activity and environmental persistence compared to other similar compounds.

3,3',4,4'-Tetrachlorobiphenyl exhibits a molecular formula of C₁₂H₆Cl₄ with a molecular weight of 291.988 grams per mole [1] [2] [3]. The compound consists of two phenyl rings connected by a single bond, with four chlorine atoms strategically positioned at the 3, 3', 4, and 4' positions of the biphenyl framework [1] [3] [6]. The molecular structure is characterized by the absence of ortho-chlorine substituents, which classifies this compound as a dioxin-like polychlorinated biphenyl congener [5] [8].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,2-dichloro-4-(3,4-dichlorophenyl)benzene [3] [26]. The canonical Simplified Molecular Input Line Entry System representation is ClC1=CC=C(C=C1Cl)C1=CC=C(Cl)C(Cl)=C1 [3] [17]. The compound's InChI key is UQMGJOKDKOLIDP-UHFFFAOYSA-N [1] [6] [7].

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₆Cl₄ | [1] [2] [3] |

| Molecular Weight | 291.988 g/mol | [1] [6] [7] |

| Monoisotopic Mass | 289.922361 g/mol | [1] [3] |

| Chemical Abstracts Service Registry Number | 32598-13-3 | [1] [3] [6] |

Stereochemistry and Conformational Analysis

Dihedral Angle Assessment

The dihedral angle between the two phenyl rings represents a crucial structural parameter that influences the biological activity and environmental behavior of 3,3',4,4'-tetrachlorobiphenyl [5] [8]. Experimental crystallographic analysis reveals a dihedral angle of 43.94(6)° in the solid state [5] [8] [9]. This value is notably larger than dihedral angles observed for biphenyl derivatives in solution, which typically range from approximately 30° to 40° [5] [8].

Computational studies using semi-empirical Self-Consistent Field Molecular Orbital calculations with Austin Model 1 Hamiltonian predict a dihedral angle of 41.2° [5] [9]. The calculated value represents the average of four torsion angles involving the central carbon-carbon bond connecting the two phenyl rings [9]. The experimental solid-state dihedral angle is smaller compared to gas-phase measurements of biphenyl and related compounds, which demonstrate dihedral angles of approximately 44-45° [5] [8].

Crystal Structure Analysis

3,3',4,4'-Tetrachlorobiphenyl crystallizes in an orthorhombic space group designated as P2₁ 2₁ 2 [5]. The unit cell dimensions are characterized by a = 11.1458(2) Å, b = 13.5539(3) Å, and c = 3.7735(1) Å, with α = β = γ = 90° [5]. The calculated density is 1.701 Mg/m³ with a unit cell volume of 570.06(2) ų [5].

The crystal structure contains half a molecule per asymmetric unit, with the closest chlorine-chlorine intermolecular interactions measuring 3.492(2) Å between Cl1 and a 2-fold screw-related Cl2 atom [5]. X-ray diffraction data collection was performed at 120.0(2) K using copper radiation with a wavelength of 1.54178 Å [5].

Table 2: Crystal Structure Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Orthorhombic, P 2₁ 2₁ 2 | [5] |

| Unit Cell a | 11.1458(2) Å | [5] |

| Unit Cell b | 13.5539(3) Å | [5] |

| Unit Cell c | 3.7735(1) Å | [5] |

| Calculated Density | 1.701 Mg/m³ | [5] |

| Volume | 570.06(2) ų | [5] |

Spatial Arrangement and Molecular Geometry

The spatial arrangement of 3,3',4,4'-tetrachlorobiphenyl is characterized by specific bond lengths and angles that define its three-dimensional structure [5]. The carbon-chlorine bond lengths range from 1.731(2) Å to 1.733(2) Å, with Cl(1)-C(3) measuring 1.733(2) Å and Cl(2)-C(4) measuring 1.731(2) Å [5]. The central biphenyl bond C(1)-C(1') has a length of 1.484(4) Å [5].

Critical bond angles within the aromatic rings include C(6)-C(1)-C(2) at 118.6(2)°, C(6)-C(1)-C(1') at 120.9(2)°, and C(2)-C(1)-C(1') at 120.5(2)° [5]. The carbon-chlorine bond angles demonstrate values such as C(2)-C(3)-Cl(1) at 118.95(2)° and C(4)-C(3)-Cl(1) at 120.49(2)° [5].

Table 3: Selected Bond Lengths and Angles

| Bond/Angle | Value | Reference |

|---|---|---|

| Cl(1)-C(3) | 1.733(2) Å | [5] |

| Cl(2)-C(4) | 1.731(2) Å | [5] |

| C(1)-C(1') | 1.484(4) Å | [5] |

| C(6)-C(1)-C(2) | 118.6(2)° | [5] |

| C(2)-C(3)-Cl(1) | 118.95(2)° | [5] |

Physicochemical Parameters

Solubility Characteristics

3,3',4,4'-Tetrachlorobiphenyl exhibits limited water solubility characteristic of polychlorinated biphenyl compounds [27]. The water solubility is reported as 0.0034 mg/L at 25°C [27]. This low aqueous solubility reflects the hydrophobic nature of the compound and its preference for lipophilic environments [14] [27].

The compound demonstrates high solubility in non-polar organic solvents and biological lipids [27]. Sediment-water partition studies indicate that polychlorinated biphenyls, including tetrachlorinated congeners, display partition coefficients in the range of 10³-10⁴ L/kg [14]. The limited water solubility significantly influences the environmental fate and transport characteristics of this compound [14].

Partition Coefficients

The octanol-water partition coefficient represents a fundamental property for understanding the environmental behavior and bioaccumulation potential of 3,3',4,4'-tetrachlorobiphenyl [23] [27]. While specific experimental values for this congener are limited in the literature, polychlorinated biphenyls typically demonstrate high log octanol-water partition coefficient values that increase with chlorination level [23] [27].

Henry's law constants for 3,3',4,4'-tetrachlorobiphenyl have been experimentally determined, with values of 11 mol/(kg·bar) and 23 mol/(kg·bar) reported by different research groups [12] [16]. These values indicate moderate volatility from aqueous solutions at standard temperature conditions [12] [16].

Table 4: Partition Coefficient Data

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Henry's Law Constant | 11 mol/(kg·bar) | Experimental | [12] [16] |

| Henry's Law Constant | 23 mol/(kg·bar) | Experimental | [12] [16] |

| Water Solubility | 0.0034 mg/L | Experimental at 25°C | [27] |

Vapor Pressure Properties

The vapor pressure characteristics of 3,3',4,4'-tetrachlorobiphenyl reflect its semi-volatile nature [16] [20]. Enthalpy of vaporization measurements indicate a value of 87.2 kJ/mol at 368 K, determined using gas chromatographic methods [16] [20]. The enthalpy of sublimation is reported as 121.6 ± 1.3 kJ/mol at 393 K [16] [20].

These thermodynamic parameters demonstrate the compound's tendency to partition between vapor and condensed phases under environmental conditions [16] [20]. The relatively high enthalpy values indicate significant energy requirements for phase transitions, contributing to the persistence of this compound in environmental matrices [16] [20].

Melting and Boiling Points

3,3',4,4'-Tetrachlorobiphenyl exhibits a melting point range of 174-176°C as determined experimentally through recrystallization from methanol [5]. Alternative sources report melting points of 182-184°C [2]. The boiling point is estimated at 380.7 ± 37.0°C at 760 mmHg [2].

The density of 3,3',4,4'-tetrachlorobiphenyl is reported as 1.4 ± 0.1 g/cm³ [2]. These physical constants reflect the influence of chlorine substitution on the thermal properties of the biphenyl framework [2].

Table 5: Physical Constants

| Property | Value | Reference |

|---|---|---|

| Melting Point | 174-176°C | [5] |

| Melting Point (Alternative) | 182-184°C | [2] |

| Boiling Point | 380.7 ± 37.0°C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

Spectral Characteristics

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of 3,3',4,4'-tetrachlorobiphenyl in deuterated chloroform reveals characteristic chemical shifts that reflect the electronic environment of the aromatic protons [5] [18]. The spectrum exhibits three distinct signals: a doublet of doublets at δ 7.36 ppm with coupling constants of 2.2 Hz and 8.3 Hz corresponding to 2×H-6, a doublet at δ 7.51 ppm with a coupling constant of 8.3 Hz for 2×H-5, and a doublet at δ 7.61 ppm with a coupling constant of 2.2 Hz for 2×H-2 [5].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework [5] [18]. The spectrum displays six carbon signals due to molecular symmetry: δ 126.15 ppm for 2×C-6, δ 128.81 ppm for 2×C-2, δ 130.97 ppm for 2×C-5, δ 132.48 ppm for 2×C-4, δ 133.25 ppm for 2×C-3, and δ 138.73 ppm for 2×C-1 [5] [18].

Table 6: Nuclear Magnetic Resonance Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 7.36 | dd, J = 2.2, 8.3 Hz | 2×H-6 | [5] |

| ¹H | 7.51 | d, J = 8.3 Hz | 2×H-5 | [5] |

| ¹H | 7.61 | d, J = 2.2 Hz | 2×H-2 | [5] |

| ¹³C | 126.15 | - | 2×C-6 | [5] |

| ¹³C | 138.73 | - | 2×C-1 | [5] |

Mass Spectrometry

Electron ionization mass spectrometry of 3,3',4,4'-tetrachlorobiphenyl produces a characteristic fragmentation pattern [5] [7] [20]. The molecular ion peak appears at m/z 292 with 100% relative abundance [5]. Significant fragment ions include m/z 256 corresponding to loss of chlorine (M⁺-Cl, 5% relative abundance), m/z 220 representing loss of two chlorine atoms (M⁺-2Cl, 40% relative abundance), and m/z 184 indicating loss of three chlorine atoms (M⁺-3Cl, 10% relative abundance) [5].

Additional fragment ions observed in the mass spectrum include m/z 110 (12% relative abundance) and m/z 74 (5% relative abundance) [5]. The fragmentation pattern reflects the stepwise loss of chlorine atoms, which is characteristic of polychlorinated biphenyl compounds [5] [34].

Infrared and Ultraviolet Spectral Analysis

Infrared spectroscopy of 3,3',4,4'-tetrachlorobiphenyl reveals characteristic vibrational frequencies associated with the aromatic framework and carbon-chlorine bonds [32] [37] [38]. Surface-enhanced Raman scattering studies identify key vibrational modes including ring stretching and ring breathing vibrations, with bands at approximately 1590 cm⁻¹ and 1000 cm⁻¹ [38]. The carbon-hydrogen in-plane vibration appears at 1156 cm⁻¹, while the biphenyl carbon-carbon bridge stretching is observed at 1288 cm⁻¹ [38].

Gas chromatography-Fourier transform infrared spectroscopy has been successfully applied to distinguish positional isomers of tetrachlorobiphenyl compounds [37]. Low-temperature trapping techniques enable detection limits as low as 500 picograms for tetrachlorobiphenyl compounds [37].

Ultraviolet absorption spectroscopy provides information about electronic transitions in the aromatic system [21]. Quantitative structure-activity relationship models have been developed to predict ultraviolet absorption wavelengths for polychlorinated biphenyl homologues based on molecular descriptors and solvent effects [21].

Table 7: Spectroscopic Data Summary

| Technique | Key Features | Detection Limit/Range | Reference |

|---|---|---|---|

| Mass Spectrometry | Molecular ion m/z 292 | Sub-picogram | [5] [7] |

| Infrared | C-H in-plane 1156 cm⁻¹ | 500 pg | [37] [38] |

| Raman | Ring stretching 1590 cm⁻¹ | ~10⁻⁸ M | [38] |

| Nuclear Magnetic Resonance | Proton δ 7.36-7.61 ppm | - | [5] |

XLogP3

LogP

log Kow= 6.72

Melting Point

UNII

GHS Hazard Statements

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

32598-13-3

Wikipedia

Biological Half Life

BIOLOGICAL HALF-LIFE OF 31 DICHLORO- TO DECHLOROBIPHENYL CONGENERS WERE MONITORED FOR 105 DAYS IN ADULT RAINBOW TROUT THAT WERE EXPOSED TO A SINGLE ORAL DOSE. IN WHOLE FISH, HALF-LIFE INCR FROM 5 DAYS TO NO APPARENT ELIM AS THE NUMBER OF CHLORINES ON THE BIPHENYL INCR. THIS STRUCTURE-ACTIVITY RELATION WAS NOT AS EVIDENT IN MUSCLE WHERE HALF-LIFE RANGED FROM LESS THAN 5 DAYS TO 127 DAYS. DECLINE IN MUSCLE PCB MAY BE RELATED TO THE DECR IN LIPID LEVELS & REDISTRIBUTION OF CONGENERS WITHIN THE FISH. FROM STRUCTURE-ACTIVITY ANALYSIS OF HALF-LIFE IN WHOLE FISH, ELIM IS ENHANCED FOR THOSE CONGENERS WITH LOWER CHLORINE CONTENT, WITH NO CHLORINE SUBSTITUTIONS IN THE ORTHO POSITIONS, & THOSE WITH 2 UNSUBSTITUTED CARBONS THAT ARE ADJACENT (VICINAL) ON THE BIPHENYL. A SIGNIFICANT DECLINE IN TOTAL PCB CONTENT IN WHOLE FISH, EQUIV TO HALF-LIFE OF 219 DAYS, WAS PARTLY DUE TO DECOMP OF THE PCB MIXTURE ADMIN, & SELECTIVE ELIM OF LOWER CHLORINATED BIPHENYLS.

Female NR mice were administered 1 mg/kg of 3,4,3',4'-HCB for 20 day in the diet. Whole body half-life was 0.9 days. /From table/

Methods of Manufacturing

ANALYSIS OF AROCLOR 1254 & 1248 FOR POLYCHLORINATED BIPHENYL (PCB) LACKING 2,2'-CL SUBSTITUTION REVEALED PRESENCE OF 3,4,4'-TRICHLOROBIPHENYL, 3,3'4,4'-TETRACHLOROBIPHENYL & 3,3',4,5,5'-PENTACHLOROBIPHENYL.

General Manufacturing Information

Three congeners of coplanar polychlorinated biphenyls (non-o-o'-Cl-substituted PCBs) were detected in representative comparitive PCB preparations. The 3,3',4,4'-tetrachlorobiphenyl was highest in Kanechlor 400 (8500 ug/g) and Aroclor 1248 (6060 ug/g) followed by Kanechlors 300, 500, and 600, and Aroclors 1242, 1254, and 1260 in that order. ...

ANALYSIS OF AROCLOR 1254 & 1248 FOR POLYCHLORINATED BIPHENYL (PCB) LACKING 2,2'-CL SUBSTITUTION REVEALED PRESENCE OF 3,4,4'-TRICHLOROBIPHENYL, 3,3'4,4'-TETRACHLOROBIPHENYL & 3,3',4,5,5'-PENTACHLOROBIPHENYL.

Detected at levels of 0.3%, 0.7%, and 1.1% in Clophen A30, Clophen A40, and Clophen A50, respectively. Not detected in Clophen A60

Analytic Laboratory Methods

Polychlorinated biphenyls (PCBs) in hazardous wastes were investigated by high resolution gas chromatograpy. ... The samples were injected into gas chromatographs using either packed or capillary columns. Both columns were used with a nickel-63 electron capture detector. Three PCB congeners containing 4, 5, and 6 chlorine atoms were detected in the samples. These were confirmed to be 3,4,3',4'-tetrachlorobiphenyl, 3,4,3',4',5'-pentachlorobiphenyl, and 3,4,5,3',4',5'-hexachlorobiphenyl, respectively, by adding standards and noting whether retention times and peak shapes were changed. The concentrations of the tetra, penta, and hexachloro compounds were 0.03 to 8, 0.1 to 10, and not detected to 2 ppm, respectively. Total PCB concentration of the samples, reported as Aroclor-1260, ranged from 16 to 834 ppm. ...

Clinical Laboratory Methods

A method was devised combining alkali digestion, carbon chromatography and high-resolution gas chromatography for the detn of 3,3',4,4'-tetra, 3,3',4,4',5-penta, and 3,3',4,4',5,5',-hexachlorobiphenyl, the biologic active congeners of PCBs and approx stereoisomrs of TCDD. This method permits detn of parts per trillion levels of these toxic residues in biol samples. Interference both from biogenic and from xenobiotic substances was reduced to extremely low levels. Using this method, 13.5 ng of 3,3',4,4'-tetrachlorobiphenyl/g were detected on a wet wt basis in the blubber of a finless porpoise (Neophocoena phocaenoides). ...

Storage Conditions

Interactions

PRETREATMENT WITH BENOXAPROFEN (0.2 MG) REDUCED MORTALITY & INCIDENCE OF PERICARDIAL EDEMA INDUCED BY THE INJECTION OF 3,3'4,4'-TETRACHLOROBIPHENYL INTO CHICK EMBRYOS.

IN RATS TREATED WITH TCB, DECREASING CONCN OF PRIMARY BENZENE METABOLITES BY INHIBITING HEPATIC METABOLISM OF BENZENE OR INCREASING HEPATIC CONJUGATION ACTIVITY WAS AN IMPORTANT FACTOR MODULATING TOXICITY.

The amount of in vitro covalent bonding of 3,4,3',4'-tetrachlorobiphenyl to proteins by liver microsomes was increased markedly be pretreatment of aryl hydrocarbon hydroxylase (AHH)-responsive C57BL/6N mice with either 3-methylcholanthrane or 3,4,3',4'-tetrachlorobiphenyl itself, although these 2 inducers were not effective AHH-nonresponsive DBA/2N mice. ... To ascertain whether the active 3,4,3',4'-tetrachlorobiphenyl metabolites play a role in causing thymic atrophy, (14)C - 3,4,3',4'-tetrachlorobiphenyl was administered ip to C57BL/6N mice and the amt of covalent binding of radioactive metabolites to tissue proteins was determined. The in vivo binding was evident in the liver, particularly in the liver, particularly in the microsomal fraction, on the basis of protein content. In contrast, the thymic proteins contained no measurable amt of bound radioactivity even when the mice showed marked thymic atrophy. ...

For more Interactions (Complete) data for 3,3',4,4'-TETRACHLOROBIPHENYL (7 total), please visit the HSDB record page.